SHP2 Potency vs. 11a-1: IC50 Comparison from Enzymatic Assays
In a direct enzymatic assay measuring SHP2-catalyzed pNPP hydrolysis, II-B08 exhibits an IC50 of 5.5 µM, whereas the structurally related hydroxyindole carboxylic acid derivative 11a-1 demonstrates an IC50 of 200 nM (0.2 µM), representing a ~27.5-fold higher potency for 11a-1 under comparable conditions [1]. This quantitative difference underscores that II-B08, while less potent than 11a-1 in isolated enzyme assays, may be preferred in contexts where partial or graded SHP2 inhibition is desired, or where the distinct selectivity profile of II-B08 (see below) is paramount.
| Evidence Dimension | SHP2 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.5 µM |
| Comparator Or Baseline | 11a-1: IC50 = 0.2 µM (200 nM) |
| Quantified Difference | ~27.5-fold lower potency for II-B08 |
| Conditions | pNPP hydrolysis enzymatic assay; purified SHP2 catalytic domain |
Why This Matters
Users requiring a less potent SHP2 inhibitor for dose-response studies or investigating partial inhibition may select II-B08, while those prioritizing maximal enzymatic blockade would opt for 11a-1.
- [1] ProbeChem. (n.d.). SHP2 inhibitor 11a-1. Product ID PC-61275. View Source
